![molecular formula C6H8BrClN2O B2690659 5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride CAS No. 2253640-42-3](/img/structure/B2690659.png)
5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride
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Overview
Description
“5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride” is an important chemical intermediate . It is widely used in the synthesis of pyridine-based drugs . It also has potential antibacterial, antidepressant, insecticidal, herbicidal, and antibacterial properties .
Synthesis Analysis
The synthesis of this compound involves the use of 30% NaOH to alkalize the aqueous filtrate to pH 8, filtering out the bromo derivative III as a colorless precipitate . The product is washed with 5 ml of water, recrystallized with 20% acetic acid, and then dried to obtain the target product 5-bromo-6-methyl-2-amino pyridine . The yield is 25 grams (90%) .Molecular Structure Analysis
The molecular formula of “5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride” is C6H7BrN2O . Its molecular weight is 203.04 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 164 °C . Its boiling point is predicted to be 250.9±40.0 °C . The predicted density is 1.713±0.06 g/cm3 . The pKa value is predicted to be 3.73±0.20 .Scientific Research Applications
Organic Synthesis and Derivative Formation
Research has explored the synthesis of complex heterocyclic compounds from simple pyridine and pyrimidine derivatives. For example, the treatment of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine with carbon disulfide and alkyl halides led to the formation of thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007). Additionally, selective amination of polyhalopyridines using a palladium-Xantphos complex has been reported, showcasing efficient routes to substituted pyridine derivatives (Ji, Li, & Bunnelle, 2003).
Chemical Reactions and Regioselectivity
Studies on regioselective displacement reactions, such as those involving 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, have provided insights into the formation of specific substituted pyrimidine derivatives (Doulah et al., 2014). Such research underscores the importance of understanding reaction mechanisms and selectivity in the synthesis of targeted chemical entities.
Mechanism of Action
While the specific mechanism of action for “5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride” is not explicitly mentioned in the sources, pyrazolo[1,5-a]pyrimidines, which are purine analogs, have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Safety and Hazards
Future Directions
Given its potential antibacterial, antidepressant, insecticidal, herbicidal, and antibacterial properties , “5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride” could be further explored for its potential applications in pharmaceuticals and agriculture. More research is needed to fully understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
5-amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c1-3-5(8)2-4(7)6(10)9-3;/h2H,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOJLZEQBLBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-bromo-6-methyl-1H-pyridin-2-one;hydrochloride | |
CAS RN |
2253640-42-3 |
Source
|
Record name | 5-amino-3-bromo-6-methyl-1,2-dihydropyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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